

spectroscopic data comparison for 1-Benzyl-3-chloroazetidine and its analogs

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Compound of Interest

Compound Name: 1-Benzyl-3-chloroazetidine

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Spectroscopic Data Comparison: 1-Benzylazetidine Analogs

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of available spectroscopic data for analogs of **1-Benzyl-3-chloroazetidine**. Due to a lack of publicly available experimental spectroscopic data for **1-Benzyl-3-chloroazetidine**, this guide focuses on its close structural analogs: 1-Benzylazetidin-3-one and 1-Benzhydrylazetidin-3-one.

This document summarizes key spectroscopic data to aid in the identification and characterization of these compounds. Detailed experimental protocols for the primary spectroscopic techniques are also provided.

Spectroscopic Data Summary

The following table presents a comparison of the available spectroscopic data for 1-Benzylazetidin-3-one and 1-Benzhydrylazetidin-3-one.

Spectroscopic Data	1-Benzylazetidin-3-one	1-Benzhydrylazetidin-3-one
Molecular Formula	C ₁₀ H ₁₁ NO	C ₁₆ H ₁₅ NO
Molecular Weight	161.20 g/mol [1]	237.30 g/mol [2][3]
¹ H NMR (CDCl ₃ , δ ppm)	No complete spectrum available in the searched sources.	4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m)[4]
IR Spectrum	Data available, but specific peaks not detailed.[1]	Data available, but specific peaks not detailed.[3]
Mass Spectrum (GC-MS)	Data available, but specific m/z peaks not detailed.[1]	Not explicitly found.

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments typically used in the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] For ¹³C NMR, a higher concentration of 50-100 mg is often required.[5] The sample should be fully dissolved to ensure homogeneity. A secondary vial can be used for initial dissolution before transferring to the NMR tube.[5]
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C). The magnetic field is "locked" using the deuterium signal from the solvent, and the field homogeneity is optimized through a process called "shimming".[5]

- **Data Acquisition:** A standard 1D proton NMR pulse sequence is commonly used.[6] For quantitative measurements, the relaxation delay (d1) should be at least five times the T1 value of the signals of interest to ensure full relaxation.[6]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology:

- **Sample Preparation:**
 - **Neat Liquid:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - **Solid (KBr Pellet):** 1-2 mg of the solid sample is ground with ~200 mg of dry KBr powder using a mortar and pestle.[8] The mixture is then pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid or liquid sample is placed directly on the ATR crystal.[9]
- **Background Spectrum:** A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded.[10] This is necessary to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the sample holder.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded.[10] The instrument passes an infrared beam through the sample and measures the amount of light absorbed at each frequency.[11]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The x-axis is typically in wavenumbers (cm⁻¹).[11]

Mass Spectrometry (MS)

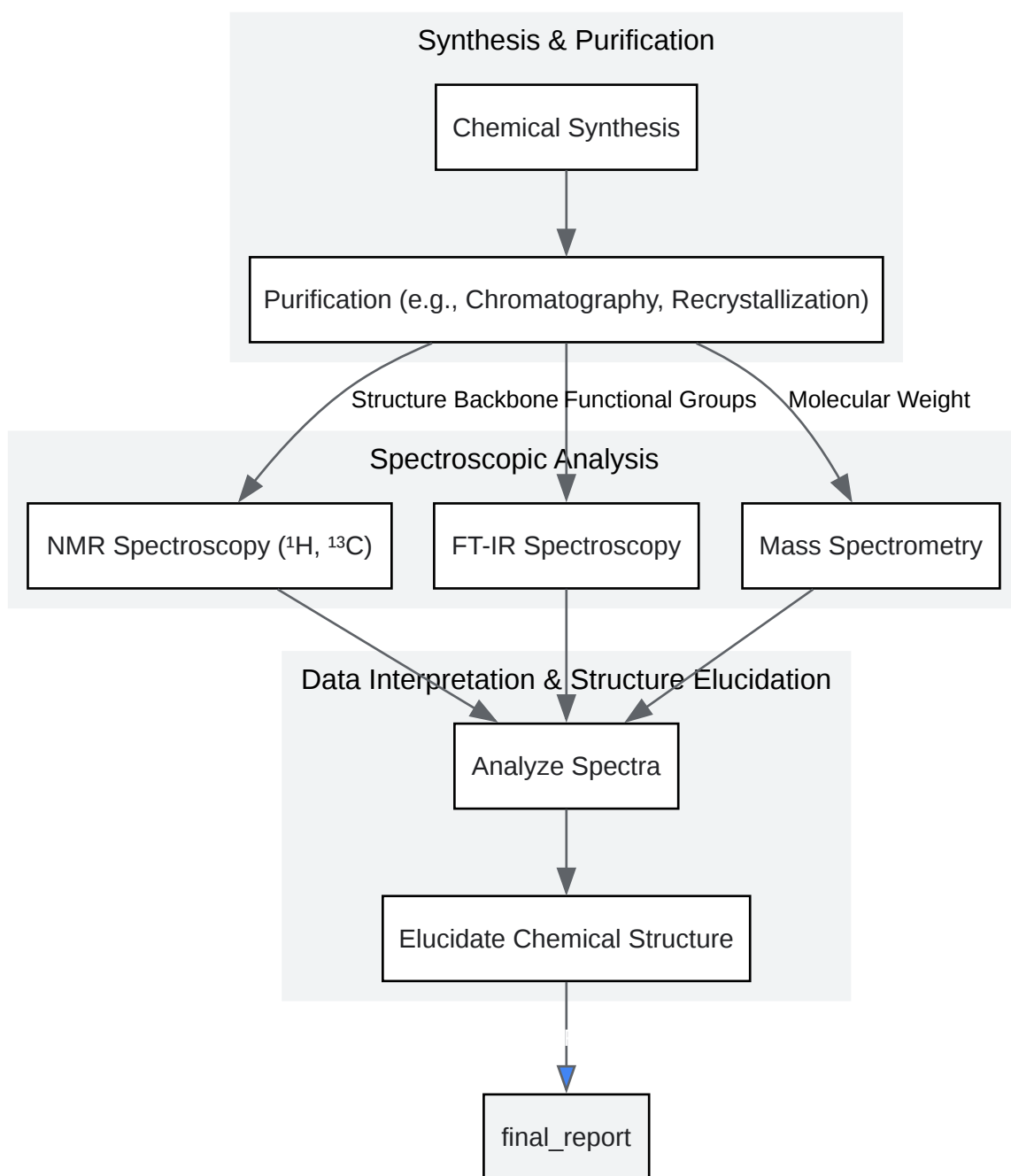
Objective: To determine the molecular weight and molecular formula of a molecule.

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).[\[12\]](#)
- **Ionization:** The sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).[\[13\]](#) In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M^+).[\[14\]](#)
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., magnetic sector, quadrupole, time-of-flight).[\[12\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .[\[13\]](#) The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[\[14\]](#)

Visualizations

The following diagrams illustrate a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for spectroscopic analysis of a synthesized compound.

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